Atrinositol

inositol phosphate pharmacology receptor autoradiography NPY antagonism mechanism

Procure Atrinositol (CAS 28841-62-5) for your research when the endpoint demands a mechanistically distinct, multi-target inositol phosphate probe. Unlike endogenous IP3 or dietary myo-inositol, Atrinositol is a functional NPY antagonist with a unique binding site (Kd 5–20 nM) that does not mobilize intracellular Ca²⁺. It provides a ~49-fold molar potency advantage over myo-inositol for complete motor nerve conduction velocity restoration in diabetic neuropathy models, and uniquely blocks both direct NPY-mediated vasoconstriction and NPY-potentiated responses to co-transmitters. This compound is supplied exclusively for laboratory research use and is not for human or veterinary application.

Molecular Formula C6H15O15P3
Molecular Weight 420.10 g/mol
CAS No. 28841-62-5
Cat. No. B1667684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrinositol
CAS28841-62-5
Synonymsalpha-trinositol
atrinositol
inositol 1,2,6-triphosphate
myo-inositol 1,2,6-triphosphate
PP-56
PP56
Molecular FormulaC6H15O15P3
Molecular Weight420.10 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1
InChIKeyGKDKOMAJZATYAY-GCVPSNMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atrinositol (CAS 28841-62-5): Chemical Identity, Pharmacological Class, and Procurement Context for the Synthetic Inositol Trisphosphate PP56


Atrinositol (INN; also designated α-trinositol, PP56, or D-myo-inositol 1,2,6-trisphosphate) is a semisynthetic inositol trisphosphate produced commercially by partial enzymatic degradation of phytic acid with phytase [1]. With molecular formula C₆H₁₅O₁₅P₃ and a molecular weight of 420.10 g/mol, it is a structural isomer of the endogenous second messenger D-myo-inositol 1,4,5-trisphosphate (IP3) but does not occur naturally in mammalian tissues [2]. The compound carries six defined stereocenters and is classified pharmacologically as a neuropeptide Y (NPY) functional antagonist, a non-steroidal anti-inflammatory agent, and a platelet aggregation inhibitor [3]. Originally developed by Perstorp Pharma, atrinositol reached discontinued clinical phases for hypertension, diabetic complications, atherosclerosis, and thrombosis, and is currently available exclusively as a research-use-only compound [4].

Why Atrinositol Cannot Be Substituted by Generic Inositol Phosphates or Myo-Inositol: Structural and Pharmacological Differentiation


Atrinositol is frequently misclassified as interchangeable with either the endogenous second messenger IP3 (D-myo-inositol 1,4,5-trisphosphate) or the dietary supplement myo-inositol — yet these compounds are pharmacologically distinct. Unlike IP3, which mobilizes intracellular Ca²⁺ via IP3 receptors, atrinositol does not trigger Ca²⁺ release and instead binds to a unique, saturable population of sites (Kd 5–20 nM) that are pharmacologically separable from IP3, Ins-1,3,4,5-P4, and Ins-P6 binding sites [1]. Furthermore, atrinositol lacks the inositol ring hydroxyl at position 2 that defines myo-inositol's metabolic fate, conferring resistance to myo-inositol oxygenase and enabling a distinct poly-pharmacology spanning NPY antagonism, anti-inflammation, platelet normalization, and metabolic modulation that myo-inositol does not replicate [2]. In head-to-head diabetic neuropathy studies, atrinositol achieved complete prevention of motor nerve conduction velocity deficits at a ~20-fold lower molar dose than myo-inositol, underscoring that interchange is not supported by quantitative evidence [3].

Atrinositol (PP56) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Structural Analogs and In-Class Candidates


Binding Site Selectivity: Atrinositol Displays Three Orders of Magnitude Higher Affinity for Its Own Sites Than for Ins-1,3,4,5-P4 Sites, with Kd of 5–20 nM

Quantitative in vitro receptor autoradiography using [³H]α-trinositol demonstrated that atrinositol binds to a single, saturable population of sites in vascular and nonvascular smooth muscle of human, porcine, and rat tissues with Kd values of 5–20 nM [1]. In direct competition experiments, atrinositol binding was compared against the three most relevant endogenous inositol phosphates — inositol 1,4,5-trisphosphate (IP3), inositol 1,3,4,5-tetrakisphosphate (Ins-1,3,4,5-P4), and inositol hexakisphosphate (Ins-P6) — and was found to be saturable and specific for α-trinositol compared with all three [1]. When [³H]α-trinositol was compared head-to-head with [³H]Ins-1,3,4,5-P4, α-trinositol exhibited three orders of magnitude (approximately 1000-fold) higher affinity for [³H]α-trinositol binding sites than for [³H]Ins-1,3,4,5-P4 binding sites, while the rank order of affinity for [³H]α-trinositol sites was Ins-1,3,4,5-P4 > Ins-P6 > inositol 1,4,5-trisphosphate [1].

inositol phosphate pharmacology receptor autoradiography NPY antagonism mechanism

Diabetic Motor Nerve Conduction Velocity: Atrinositol (24 mg/rat/day) Achieves Complete Prevention, Whereas Myo-Inositol (500 mg/rat/day) Achieves Only Partial Rescue

In a three-week streptozotocin-induced diabetic rat model, motor nerve conduction velocity (MNCV) was measured in vivo. Non-diabetic controls displayed MNCV of 57.7 ± 4.5 m/s, while untreated diabetic rats showed a significant decrease to 45.3 ± 3.6 m/s [1]. In a direct head-to-head comparison, myo-inositol administered at 500 mg/rat/day (approximately 2.8 mmol/rat/day) only partially prevented the MNCV deficit, yielding 50.0 ± 4.4 m/s (still significantly below control, p<0.05). In contrast, atrinositol (PP56) at just 24 mg/rat/day (approximately 0.057 mmol/rat/day) completely prevented the reduction, achieving 53.4 ± 5.8 m/s — a value not significantly different from non-diabetic controls [1]. This represents an approximately 49-fold lower molar dose of atrinositol achieving superior functional preservation compared to myo-inositol.

diabetic neuropathy motor nerve conduction velocity inositol pharmacology

In Vivo NPY Antagonism: Atrinositol (2 mg/kg Bolus + 20 mg/kg/h Infusion) Inhibits NPY-Induced Mean Arterial Pressure Increase by ~30% and Completely Abolishes NPY Potentiation of Vasoconstrictors

In freely moving spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, acute intravenous atrinositol was administered as a bolus (2–40 mg/kg) followed by continuous infusion (20–400 mg/kg/h for 40 min) [1]. At the lowest dose tested (2 mg/kg bolus + 20 mg/kg/h infusion), atrinositol significantly inhibited the increase in mean arterial pressure (MAP) induced by exogenous neuropeptide Y (NPY; 2 μg/kg/min for 10 min) by approximately 30% in both SHR and WKY strains [1]. Furthermore, atrinositol treatment completely inhibited the NPY-mediated (0.1 μg/min for 30 min) potentiation of blood pressure responses to intravenous bolus injections of noradrenaline (20 ng), tyramine (40 μg), and angiotensin II (10 ng) [1]. This represents a functional blockade of both the direct postsynaptic pressor response to NPY and the NPY-mediated amplification of other vasoconstrictors — a dual inhibition profile not achieved by receptor-level NPY antagonists such as BIIE0246, which are selective for single NPY receptor subtypes .

neuropeptide Y antagonism cardiovascular pharmacology spontaneously hypertensive rat

Antinociception in the Formalin Test: Atrinositol Produces Dose-Dependent Suppression of Both Acute and Tonic Pain Phases with Intrathecal ED50 Values of 8 μg (Phase 1) and 9 μg (Phase 2)

The antinociceptive activity of atrinositol was quantitatively assessed in the rat formalin test — a biphasic pain model that distinguishes acute nociceptive signaling (Phase 1, 0–9 min) from tonic inflammatory pain (Phase 2, 10–60 min) [1]. Intrathecal (spinal) administration of atrinositol produced dose-dependent suppression of both phases: ED50 = 8 μg (Phase 1) and ED50 = 9 μg (Phase 2) [1]. Intraperitoneal (systemic) delivery similarly showed dose-dependent reduction: ED50 = 83 mg/kg (Phase 1) and ED50 = 56 mg/kg (Phase 2) [1]. Local subcutaneous co-injection (100 μg) had no effect on Phase 1 but reduced Phase 2 behavior by approximately 20%, confirming that the predominant mechanism is centrally mediated [1]. A separate microdialysis study demonstrated that systemic atrinositol (300 mg/kg i.p.) significantly suppressed formalin-evoked spinal release of excitatory amino acids (glutamate, aspartate) and prostaglandin E2 during both phases, providing mechanistic corroboration at the neurochemical level [2]. Unlike classical NSAIDs or opioids, this compound class operates via inositol phosphate signaling modulation rather than cyclooxygenase inhibition or opioid receptor agonism.

antinociception formalin test spinal analgesia inositol trisphosphate analog

Pulmonary Edema Attenuation in Smoke Inhalation Injury: Atrinositol Reduces Lung Lymph Flow Increase by ~53% and Preserves Microvascular Protein Reflection Coefficient

In a validated ovine model of smoke inhalation-induced acute lung injury, atrinositol was tested against a sham (0.9% NaCl) control group [1]. Sheep were insufflated with smoke from burning cotton towels, and the atrinositol group (n=8) received 2 mg/kg bolus + 3.5 mg/kg/h infusion, while the sham group (n=7) received equal-volume saline [1]. At 24 hours post-injury, the sham group showed a severe increase in lung lymph flow (QL) from 9.3 ± 1.7 to 54.1 ± 8.8 mL/h (a ~5.8-fold increase) and a marked decrease in the pulmonary microvascular reflection coefficient to protein (σ) from 0.79 ± 0.03 to 0.48 ± 0.03 [1]. In contrast, atrinositol significantly attenuated the QL increase: 8.1 ± 1.2 to 25.6 ± 6.9 mL/h (a ~3.2-fold increase) and preserved σ: 0.76 ± 0.03 to 0.60 ± 0.03 [1]. The atrinositol-treated group thus experienced approximately 53% less lymph flow elevation and approximately 61% less reduction in σ compared to the sham group, demonstrating a substantial protective effect on both transvascular fluid flux and microvascular protein permeability following inhalation injury.

pulmonary edema smoke inhalation injury microvascular permeability ovine model

Signaling Pathway Selectivity in Cardiomyocytes: Atrinositol (1–100 μM) Inhibits PLCβ-Mediated Contraction (Noradrenaline) but Spares PKA-Mediated Responses (Forskolin, Isoprenaline)

In isolated adult rat ventricular cardiomyocytes stimulated to contract at 0.5 Hz in the presence of 2 mM Ca²⁺, atrinositol (pp56) was applied at 1–100 μM to assess its selectivity for different signal transduction pathways governing cardiac contractility [1]. Noradrenaline (5 μM, in the presence of 500 nM propranolol to block β-adrenoceptors) was used as a positive control for PLCβ-mediated contraction via α₁-adrenoceptors. Atrinositol (1–100 μM) concentration-dependently inhibited the positive contractile response to noradrenaline, with near-complete attenuation at 100 μM [1]. Critically, atrinositol did not inhibit the positive contractile responses to forskolin (40 μM), a direct activator of adenylyl cyclase, or to isoprenaline (100 nM), a β-adrenoceptor agonist — both of which act through the cAMP/PKA pathway [1]. Basal contractile amplitude in the absence of agonist was unaffected by preincubation with pp56, confirming that the compound selectively inhibits PLCβ-coupled signaling without depressing intrinsic myocardial contractility [1]. This pattern is the inverse of β-blockers, which suppress PKA-mediated but not PLCβ-mediated inotropy.

phospholipase C beta inhibition cardiomyocyte contractility signal transduction selectivity inotropism

High-Value Research Application Scenarios for Atrinositol (PP56) Based on Quantitative Differentiation Evidence


Diabetic Neuropathy Mechanistic Studies Requiring Complete MNCV Normalization at Pharmacological Doses

Investigators modeling streptozotocin-induced diabetic peripheral neuropathy should select atrinositol (24 mg/rat/day) rather than myo-inositol (≥500 mg/rat/day) when the experimental endpoint requires complete restoration of motor nerve conduction velocity to non-diabetic control levels [1]. The ~49-fold molar potency advantage of atrinositol over myo-inositol makes it the superior probe for distinguishing nerve conduction rescue that is dependent on inositol phosphate signaling modulation versus simple substrate repletion. This is particularly relevant for studies designed to evaluate add-on or synergistic therapies where partial normalization by myo-inositol would obscure treatment effects [1].

Functional NPY Antagonism in Integrated Cardiovascular Physiology Without Receptor Subtype Constraints

For experiments requiring simultaneous blockade of both direct NPY-mediated vasoconstriction and NPY-potentiated responses to co-transmitters (noradrenaline, angiotensin II), atrinositol is the evidence-supported choice over subtype-selective NPY receptor antagonists such as BIIE0246 [1]. The demonstrated ~30% inhibition of NPY-induced MAP elevation plus 100% blockade of NPY potentiation across three distinct vasoconstrictor challenges — documented in both normotensive and spontaneously hypertensive rat strains — provides a multi-target functional antagonism profile that single-receptor antagonists cannot achieve [1]. This is essential for studies investigating the integrated role of NPY in sympathetic blood pressure control and hypertension pathogenesis .

Non-Opioid, Non-NSAID Antinociception for Spinal Pain Pathway Dissection

Researchers requiring a mechanistically distinct analgesic probe that suppresses both acute (Phase 1) and tonic inflammatory (Phase 2) pain without engaging opioid receptors or cyclooxygenase should use atrinositol via intrathecal delivery (ED50: 8–9 μg) [1]. The compound's demonstrated ability to suppress formalin-evoked spinal release of glutamate, aspartate, and prostaglandin E2 makes it a unique tool for investigating inositol phosphate-mediated regulation of spinal nociceptive neurotransmission . This application is especially valuable in models of opioid tolerance, where conventional analgesics lose efficacy, or in studies aimed at identifying non-canonical analgesic targets for chronic pain drug discovery [1].

Pulmonary Microvascular Barrier Protection in Large-Animal Inhalation Injury Models

Investigators employing ovine or other large-animal models of acute lung injury secondary to smoke inhalation should utilize atrinositol (2 mg/kg bolus + 3.5 mg/kg/h infusion) to achieve quantitatively validated attenuation of both transvascular fluid flux (lymph flow increase reduced by ~53%) and microvascular protein permeability (reflection coefficient preservation improved by ~61%) at 24 hours post-injury [1]. This provides a reproducible, mechanistically characterized pharmacological intervention against the dual components of capillary leak — hydrostatic and permeability-driven edema — that is suitable as a positive control or reference standard when evaluating novel anti-edema or endothelial barrier-protective agents [1].

Quote Request

Request a Quote for Atrinositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.